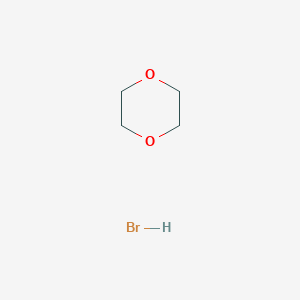![molecular formula C12H14N2O B8446995 5,7-diethyl-[1,6]naphthyridin-2(1H)-one](/img/structure/B8446995.png)
5,7-diethyl-[1,6]naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-diethyl-[1,6]naphthyridin-2(1H)-one: is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines or quinolines. The synthetic route may involve:
Cyclization reactions: To form the naphthyridine ring.
Alkylation reactions: To introduce the ethyl groups at the 5 and 7 positions.
Oxidation or reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, optimizing for yield, purity, and cost-effectiveness. This might involve:
Batch or continuous flow reactors: For efficient large-scale synthesis.
Catalysts and solvents: To enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5,7-diethyl-[1,6]naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a naphthyridine derivative with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
5,7-diethyl-[1,6]naphthyridin-2(1H)-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its heterocyclic structure.
Biological Studies: Investigating its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 5,7-diethyl-[1,6]naphthyridin-2(1H)-one would depend on its specific interactions with biological targets. This might involve:
Binding to enzymes or receptors: Affecting their activity.
Modulating signaling pathways: Influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Naphthyridine: The parent compound without the ethyl substitutions.
5,7-Dimethyl-1,6-naphthyridin-2(1H)-one: A similar compound with methyl groups instead of ethyl groups.
Uniqueness
5,7-diethyl-[1,6]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
5,7-diethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C12H14N2O/c1-3-8-7-11-9(10(4-2)13-8)5-6-12(15)14-11/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
LNWVGIGQYGAHEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(C=CC(=O)N2)C(=N1)CC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[2'-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]-methyl]-L-valine benzyl ester](/img/structure/B8446943.png)
![2-(2,5-Difluorophenyl)-2-[(1R)-1-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)ethyl]oxirane](/img/structure/B8446956.png)



![(1R,5R)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B8446979.png)


![N-[2-[(4-Chlorophenyl)sulfinyl]ethyl]-1-methylethanamine](/img/structure/B8447001.png)
![Methanone,[7-[(1-methylethyl)amino]-1h-benzimidazol-2-yl](4-methyl-1-piperazinyl)-](/img/structure/B8447007.png)
